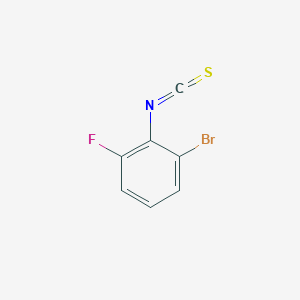

2-Bromo-6-fluorophenylisothiocyanate

Descripción

Significance of Isothiocyanates in Contemporary Organic Synthesis

Isothiocyanates are recognized for their utility in the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds, many of which are scaffolds for biologically active molecules. chemicalbook.com The isothiocyanate group is a powerful electrophile, readily undergoing addition reactions with a variety of nucleophiles. This reactivity has been harnessed in the preparation of thioureas, thiazoles, and other important chemical entities. chemicalbook.com

Unique Aspects of Aryl Isothiocyanate Reactivity

Aryl isothiocyanates, in particular, possess a rich and varied reaction chemistry. The electronic nature of the aromatic ring can significantly influence the electrophilicity of the isothiocyanate carbon. Electron-withdrawing groups on the aryl ring enhance the reactivity of the isothiocyanate, making it more susceptible to nucleophilic attack. science.gov Conversely, electron-donating groups can decrease its reactivity. The position of substituents on the aromatic ring also plays a crucial role in directing the outcome of chemical transformations.

Role of Halogenation in Aryl Isothiocyanate Properties and Transformations

The introduction of halogen atoms onto the aryl ring of an isothiocyanate can dramatically alter its physical and chemical properties. Halogens, being electronegative, generally increase the electrophilicity of the isothiocyanate group. Furthermore, the presence of halogens provides additional reactive sites on the aromatic ring, opening up possibilities for further functionalization through reactions such as nucleophilic aromatic substitution or cross-coupling reactions. The specific halogens and their positions on the ring can lead to fine-tuning of the molecule's reactivity and properties.

Research Scope and Focus on 2-Bromo-6-fluorophenylisothiocyanate

This article focuses specifically on the chemical compound This compound . This molecule is a prime example of a di-halogenated aryl isothiocyanate, featuring both a bromine and a fluorine atom ortho to the isothiocyanate group. This substitution pattern is expected to impart unique steric and electronic properties to the molecule. The scope of this article is to provide a detailed overview of the available scientific information regarding this specific compound, structured according to the following sections. Due to the limited direct research on this specific compound, information from closely related analogues will be used to infer its properties and reactivity, and this will be clearly indicated.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-fluoro-2-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAYGHYSTSUSIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N=C=S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 2 Bromo 6 Fluorophenylisothiocyanate

The synthesis of 2-Bromo-6-fluorophenylisothiocyanate would logically start from its corresponding aniline (B41778) precursor, 2-bromo-6-fluoroaniline (B133542) . chemicalbook.com The conversion of an aniline to an isothiocyanate is a well-established transformation in organic chemistry, with several available methods.

One common and effective method involves the reaction of the aniline with thiophosgene (B130339) (CSCl₂) in the presence of a base like triethylamine (B128534). This reaction is typically efficient but involves the use of highly toxic thiophosgene.

A safer alternative involves the use of carbon disulfide (CS₂). wikipedia.org In this two-step, one-pot procedure, the aniline is first reacted with carbon disulfide in the presence of a base (e.g., triethylamine) to form a dithiocarbamate (B8719985) salt in situ. This intermediate is then treated with a desulfurizing agent, such as a chloroformate or tosyl chloride, to yield the isothiocyanate. chemicalbook.com

A plausible synthetic route for this compound is outlined below:

Step 1: Synthesis of the Precursor, 2-Bromo-6-fluoroaniline

The starting material, 2-bromo-6-fluoroaniline , can be synthesized via several routes. One reported method involves the bromination of 2-fluoroaniline. chemdad.com To control the regioselectivity of the bromination and avoid the formation of the para-bromo isomer, the amino group is often first protected.

Step 2: Conversion to this compound

With the aniline in hand, the conversion to the isothiocyanate can be achieved. A likely laboratory-scale synthesis would be:

Reactants: 2-Bromo-6-fluoroaniline, Carbon Disulfide, Triethylamine, and Ethyl Chloroformate.

Solvent: A suitable aprotic solvent such as Dichloromethane (B109758) or Tetrahydrofuran.

Procedure: 2-Bromo-6-fluoroaniline would be dissolved in the solvent, followed by the addition of triethylamine and carbon disulfide. The mixture would be stirred to form the dithiocarbamate salt. Subsequently, ethyl chloroformate would be added to facilitate the elimination of the dithiocarbamate to form the isothiocyanate. An aqueous workup would then be performed to isolate the final product.

Given the electron-withdrawing nature of the bromo and fluoro substituents, the reactivity of the starting aniline is reduced, which might necessitate slightly more forcing reaction conditions or longer reaction times compared to more electron-rich anilines.

Elucidation of Chemical Reactivity and Mechanistic Pathways

Analysis of Electrophilic and Nucleophilic Centers within 2-Bromo-6-fluorophenylisothiocyanate Structure

The isothiocyanate functional group (–N=C=S) is the primary hub of reactivity in the molecule. The central carbon atom is flanked by two more electronegative atoms, nitrogen and sulfur, leading to its pronounced electrophilic character. youtube.comyoutube.comyoutube.com This electron deficiency makes it a prime target for attack by nucleophiles. The cumulative electron-withdrawing inductive effects of the ortho-bromo and ortho-fluoro substituents on the phenyl ring further enhance the electrophilicity of this carbon center.

Conversely, the nitrogen and sulfur atoms of the isothiocyanate group possess lone pairs of electrons, rendering them nucleophilic centers. masterorganicchemistry.comkhanacademy.org The π-bonds within the N=C and C=S moieties can also act as nucleophiles in certain contexts. youtube.com The aromatic ring itself is a region of high electron density, but its nucleophilicity is somewhat attenuated by the deactivating inductive effects of the halogen substituents. researchgate.netlibretexts.org While halogens can donate electron density via resonance, their strong inductive pull is the dominant effect, particularly for fluorine.

The interplay of these features dictates the molecule's reaction pathways. The electrophilic carbon is the most probable site for nucleophilic attack, while the sulfur atom is often the key site of interaction in cycloaddition reactions due to the polarizability and reactivity of the C=S double bond.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic compounds, and the isothiocyanate group in this compound serves as an excellent partner in these transformations, particularly with 1,3-dipolar species. youtube.comwikipedia.org These reactions provide a direct route to complex, five-membered heterocyclic systems. openmedicinalchemistryjournal.com

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile—in this case, the isothiocyanate—to form a five-membered ring. wikipedia.orguchicago.edu The isothiocyanate can present two potential sites for this reaction: the C=N bond and the C=S bond.

Azomethine ylides are highly reactive 1,3-dipoles extensively used in the synthesis of nitrogen-containing heterocycles. nih.govnih.govrsc.org When reacted with aryl isothiocyanates, they engage in [3+2] cycloaddition reactions. The reaction of in situ generated azomethine ylides (from the condensation of an α-amino acid like sarcosine (B1681465) with an aldehyde or ketone) with a substituted phenylisothiocyanate proceeds readily. The nucleophilic carbon of the azomethine ylide attacks the electrophilic carbon of the isothiocyanate, initiating the cyclization process. nih.govnih.gov

In the context of [3+2] cycloadditions, the thiocarbonyl group (C=S) of the isothiocyanate is generally a more reactive dipolarophile than the C=N bond. The lower bond energy and higher polarizability of the C=S bond make it more susceptible to attack by the 1,3-dipole. Consequently, cycloaddition occurs preferentially across the C=S bond, leading to the formation of heterocycles containing a sulfur atom within the newly formed ring. This selectivity results in the formation of thiazolidine-based structures rather than triazolidine-based ones.

| Reactant 1 (Dipolarophile) | Reactant 2 (1,3-Dipole) | Predominant Reaction Site | Resulting Heterocyclic Core |

|---|---|---|---|

| This compound | Azomethine Ylide | C=S bond | Thiazolidine (B150603) |

| This compound | Nitrile Oxide | C=S bond | Thiadiazole |

The regioselectivity of the cycloaddition is heavily influenced by the electronic nature of both the dipolarophile and the dipole. nih.govresearchgate.net The substituents on the aromatic ring of this compound play a crucial role. The electron-withdrawing nature of the bromine and fluorine atoms increases the electrophilicity of the isothiocyanate carbon, accelerating the reaction.

In the reaction with an azomethine ylide, the most common regiochemical outcome involves the formation of a bond between the nucleophilic carbon of the ylide and the electrophilic carbon of the isothiocyanate. Frontier Molecular Orbital (FMO) theory can be used to rationalize these outcomes, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile is dominant. The bromo and fluoro substituents, by lowering the energy of the LUMO localized on the isothiocyanate group, facilitate this interaction. While systematic studies on the 2-Bromo-6-fluoro derivative are not widely published, research on related halo-substituted phenylisothiocyanates demonstrates that such electron-withdrawing groups favor a single regioisomeric product. rsc.orgnih.gov

| Substituent on Phenylisothiocyanate | Electronic Effect | Influence on Isothiocyanate LUMO | Predicted Effect on Reaction Rate with Azomethine Ylide | Expected Outcome |

|---|---|---|---|---|

| -H (Phenylisothiocyanate) | Neutral (Reference) | Reference Energy | Baseline | Good Yield |

| -Br, -F (e.g., this compound) | Strongly Electron-Withdrawing (Inductive) | Lowers Energy | Accelerated Rate | High Regioselectivity, Excellent Yield |

| -OCH3 (Methoxyphenylisothiocyanate) | Electron-Donating (Resonance) | Raises Energy | Decelerated Rate | Lower Regioselectivity, Moderate Yield |

The primary utility of these cycloaddition reactions is the synthesis of nitrogen- and sulfur-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry and materials science. openmedicinalchemistryjournal.comresearchgate.netnih.gov The reaction of this compound with an azomethine ylide, for instance, yields a highly substituted 1,3-thiazolidine ring. Specifically, the product is often a spirocyclic compound if a cyclic ketone or isatin (B1672199) is used to generate the ylide, linking the new thiazolidine ring to another cyclic system at a shared carbon atom. These complex structures are synthesized with high efficiency and selectivity in a single step, highlighting the synthetic power of this methodology. nih.gov

Nucleophilic Addition and Condensation Reactions

The isothiocyanate (–N=C=S) group is a powerful electrophile, with the central carbon atom being highly susceptible to attack by nucleophiles. This reactivity is the basis for the most common transformations of this compound, leading to a variety of substituted thiourea (B124793) derivatives.

The synthesis of thiourea derivatives is a primary reaction pathway for isothiocyanates. The reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate moiety. This process is generally efficient and results in the formation of N,N'-disubstituted or N,N,N'-trisubstituted thioureas.

The general mechanism involves the attack of the amine's lone pair of electrons on the central carbon of the isothiocyanate. This is followed by a proton transfer from the nitrogen to the sulfur atom, leading to the stable thiourea product. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating. bibliomed.org

The resulting thiourea derivatives are versatile compounds. They are known to exhibit a wide range of biological activities and are frequently used as intermediates in the synthesis of heterocyclic compounds and as ligands for transition metals. bibliomed.orgresearchgate.net The reactivity of the thiourea derivatives themselves can be further explored, for instance, in the synthesis of guanidines by reaction with reagents like the Burgess reagent. organic-chemistry.org

| Reactant Amine | Product Name | Chemical Structure of Product |

|---|---|---|

| Aniline (B41778) | 1-(2-Bromo-6-fluorophenyl)-3-phenylthiourea | Br(F)C₆H₃NHC(S)NHC₆H₅ |

| Methylamine | 1-(2-Bromo-6-fluorophenyl)-3-methylthiourea | Br(F)C₆H₃NHC(S)NHCH₃ |

| Piperidine | 1-(2-Bromo-6-fluorophenyl)piperidine-1-carbothioamide | Br(F)C₆H₃N=C(S)N(CH₂)₅ |

The scope of nucleophilic addition extends beyond simple primary and secondary amines to include a wide array of amine derivatives and other nitrogenous bases. Hydrazines, for example, can react with isothiocyanates to form thiosemicarbazides, which are valuable precursors for various heterocyclic systems. Similarly, hydroxylamines can yield N-hydroxythioureas.

The reaction conditions for these transformations are generally mild, often proceeding efficiently at ambient temperatures. nih.gov The choice of solvent can influence the reaction rate and, in some cases, the selectivity of the reaction. Sustainable methods, such as performing the reaction "on-water," have been developed for the synthesis of thioureas from isothiocyanates and amines, offering simple product isolation and avoiding toxic organic solvents. organic-chemistry.org The reaction with diamines can also lead to the formation of bis-thioureas, which can act as bridging ligands in coordination chemistry. analis.com.my

Transformations Involving Halogen and Fluorine Substituents

The bromo and fluoro substituents on the aromatic ring significantly influence the reactivity of this compound, both electronically and as handles for further chemical modification.

The carbon-bromine bond in this compound is a key site for functionalization, particularly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a prominent example, enabling the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a phenylboronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.net

This methodology allows for the introduction of a wide variety of aryl or alkyl groups at the 2-position of the phenyl ring, leading to diverse molecular architectures. The reactivity of the C-Br bond is generally higher than that of a C-Cl bond in such cross-coupling reactions, allowing for selective functionalization if other chloro-substituents were present. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.govtubitak.gov.tr

| Boronic Acid/Ester | Potential Product Name | Catalyst System (Example) |

|---|---|---|

| Phenylboronic acid | 2-Fluoro-6-(phenyl)phenylisothiocyanate | Pd(PPh₃)₄, Na₂CO₃ |

| 4-Methoxyphenylboronic acid | 2-Fluoro-6-(4-methoxyphenyl)phenylisothiocyanate | Pd(dppf)Cl₂, K₂CO₃ |

| Methylboronic acid | 2-Fluoro-6-methylphenylisothiocyanate | Pd(OAc)₂, SPhos, K₃PO₄ |

The fluorine atom at the 6-position exerts a profound influence on the molecule's reactivity due to its unique electronic properties. Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and makes the electrophilic carbon of the isothiocyanate group even more susceptible to nucleophilic attack, thus potentially increasing the rate of reactions like thiourea formation.

Furthermore, the -I effect of fluorine can influence the reactivity of the adjacent bromo substituent. By withdrawing electron density, it can affect the oxidative addition step in palladium-catalyzed cross-coupling reactions. While fluorine also possesses a lone pair of electrons that can be donated into the ring via a resonance effect (+M), this effect is generally weaker than its inductive pull, especially from the ortho position. The net electronic effect of the fluorine atom is therefore predominantly electron-withdrawing, which activates the molecule towards certain transformations. Computational studies, such as Density Functional Theory (DFT), can be employed to analyze the local reactivity and electron density distribution within the molecule to quantify these effects. nih.gov

| Electronic Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Strongly electron-withdrawing through the sigma bond framework due to high electronegativity. | Increases electrophilicity of the isothiocyanate carbon. Modulates the reactivity of the C-Br bond in cross-coupling. |

| Resonance Effect (+M) | Weakly electron-donating through pi-system via lone pair electrons. | Partially counteracts the inductive effect, but the -I effect is dominant. |

Strategic Applications in Complex Organic Molecule Synthesis

Utilization as a Versatile Building Block for Diverse Molecular Scaffolds

The inherent reactivity of the isothiocyanate functional group, combined with the electronic and steric influences of the bromine and fluorine atoms, makes 2-Bromo-6-fluorophenylisothiocyanate a valuable precursor for a variety of molecular architectures. The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack.

Construction of Advanced Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound serves as a key starting material for the assembly of several important heterocyclic systems.

Benzimidazoles: The reaction of this compound with o-phenylenediamines provides a direct route to 2-anilino-benzimidazole derivatives. This reaction typically proceeds through the formation of a thiourea (B124793) intermediate, which then undergoes cyclization with the elimination of hydrogen sulfide. The presence of the bromo and fluoro groups on the phenyl ring can influence the electronic properties and, consequently, the biological activity of the resulting benzimidazole (B57391) derivatives. A general reaction scheme for this synthesis is presented below. researchgate.netsemanticscholar.orgnih.govorganic-chemistry.orgnih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |

| This compound | o-Phenylenediamine | N-(2-Bromophenyl)-1H-benzo[d]imidazol-2-amine | Reflux in Ethanol | 85-95 |

| This compound | 4-Methyl-1,2-phenylenediamine | N-(2-Bromo-6-fluorophenyl)-5-methyl-1H-benzo[d]imidazol-2-amine | Microwave irradiation | 80-90 |

Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from thiosemicarbazides, which are readily prepared by the reaction of isothiocyanates with hydrazines. sbq.org.brnih.govjocpr.comencyclopedia.pub For instance, reacting this compound with hydrazine (B178648) hydrate (B1144303) would yield 1-(2-Bromo-6-fluorophenyl)thiosemicarbazide. This intermediate can then be cyclized with various reagents, such as carboxylic acids or their derivatives, to afford 2,5-disubstituted-1,3,4-thiadiazoles. The resulting fluorinated and brominated thiadiazole derivatives are of interest for their potential biological activities. nih.gov

| Intermediate | Reagent | Product | Reaction Conditions | Yield (%) |

| 1-(2-Bromo-6-fluorophenyl)thiosemicarbazide | Formic acid | 5-(2-Bromo-6-fluorophenylamino)-1,3,4-thiadiazole | Reflux | 75-85 |

| 1-(2-Bromo-6-fluorophenyl)thiosemicarbazide | Acetic anhydride (B1165640) | 2-Acetamido-5-(2-bromo-6-fluorophenylamino)-1,3,4-thiadiazole | Heating | 70-80 |

Triazoles: The synthesis of 1,2,4-triazoles can also be achieved from the thiosemicarbazide (B42300) intermediate derived from this compound. rsc.orgnih.govfrontiersin.orgresearchgate.netnih.gov Treatment of the thiosemicarbazide with an alkaline solution can induce cyclization to form a 1,2,4-triazole-3-thiol derivative. The resulting triazole will bear the 2-bromo-6-fluorophenyl substituent, introducing both a fluorine and a bromine atom into the final structure.

Thiazolines: Thiazolines can be prepared through the condensation of isothiocyanates with β-aminoalcohols. nih.govorganic-chemistry.org The reaction of this compound with a suitable aminoalcohol, such as ethanolamine, would lead to the formation of a hydroxyethylthiourea intermediate, which can subsequently cyclize to the corresponding thiazoline (B8809763) derivative.

Indoles: While direct synthesis of indoles from isothiocyanates is less common, intramolecular cyclization of appropriately substituted thioureas can provide a route to this important heterocyclic system. organic-chemistry.orgnih.govnih.govresearchgate.netyoutube.com For example, a thiourea derived from this compound and a reactant containing a suitable side chain could potentially undergo intramolecular cyclization to form an indole (B1671886) derivative, although this would likely require specific reaction conditions and potentially a catalyst.

Synthesis of Chiral Isothiocyanate Derivatives for Asymmetric Synthesis

While this compound itself is not chiral, it is a valuable precursor for the synthesis of chiral thioureas, which are widely used as organocatalysts in asymmetric synthesis. mdpi.comnih.govairo.co.inrsc.orgresearchgate.net The reaction of this compound with a chiral amine leads to the formation of a chiral thiourea. The presence of the electron-withdrawing fluoro and bromo substituents on the phenyl ring can enhance the hydrogen-bonding acidity of the thiourea protons, which is a key feature for their catalytic activity. These chiral thioureas can effectively catalyze a variety of enantioselective transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions.

| Chiral Amine | Isothiocyanate | Chiral Thiourea Product | Application |

| (1R,2R)-1,2-Diaminocyclohexane | This compound | (R,R)-N,N'-Bis(2-bromo-6-fluorophenyl)cyclohexane-1,2-diylbis(thiourea) | Asymmetric Michael Addition |

| (S)-1-Phenylethanamine | This compound | (S)-1-(2-Bromo-6-fluorophenyl)-3-(1-phenylethyl)thiourea | Asymmetric Aldol Reaction |

Role in the Generation of Fluorinated Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. The incorporation of fluorine atoms into the organic linkers of MOFs can significantly alter their properties, such as their hydrophobicity and their affinity for certain guest molecules. nih.govresearchgate.netyoutube.com While direct use of this compound in MOF synthesis is not widely reported, its derivatives, such as carboxylated thioureas, could serve as fluorinated organic linkers. The presence of both bromine and fluorine offers dual handles for potential post-synthetic modification of the resulting MOF.

Precursor in the Development of Functionalized Thiourea-Based Materials

The reaction of this compound with various amines leads to the formation of N,N'-disubstituted thioureas. These thiourea derivatives can be designed to have specific functionalities and can be used in the development of a range of materials. For instance, the synthesis of poly(thiourea)s can be achieved through the reaction of diisothiocyanates with diamines. While this compound is a monoisothiocyanate, it can be used to cap the ends of polymer chains or to create functionalized small molecules that can be incorporated into larger material assemblies. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net The bromo and fluoro substituents can impart unique properties to these materials, such as flame retardancy or altered surface properties.

| Amine | Isothiocyanate | Thiourea Product | Potential Application |

| Aniline (B41778) | This compound | 1-(2-Bromo-6-fluorophenyl)-3-phenylthiourea | Component in sensor materials |

| 1,6-Hexanediamine (excess) | This compound | N-(6-aminohexyl)-N'-(2-bromo-6-fluorophenyl)thiourea | Monomer for polymer synthesis |

Spectroscopic Characterization and Structural Investigations

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying the functional groups present in a molecule. The analysis of 2-Bromo-6-fluorophenylisothiocyanate reveals characteristic vibrational modes corresponding to the isothiocyanate moiety, the carbon-halogen bonds, and the substituted aromatic ring.

The most diagnostic feature in the IR spectrum is the intense and sharp absorption band associated with the asymmetric stretching vibration of the isothiocyanate group (-N=C=S). This typically appears in the region of 2100-2040 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ region. The presence of substituents on the ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be indicative of the 1,2,3-trisubstitution pattern. The C-F and C-Br stretching vibrations are expected in the fingerprint region, typically around 1250-1000 cm⁻¹ and 600-500 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. The symmetric stretch of the isothiocyanate group, often weak or absent in the IR spectrum, can be observed in the Raman spectrum. Aromatic ring breathing modes are also typically strong in Raman spectra.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| -N=C=S | Asymmetric Stretch | 2100 - 2040 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium |

| C-F | Stretch | 1250 - 1000 | Strong |

| C-Br | Stretch | 600 - 500 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, and their interactions, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, which has three protons on the aromatic ring, a distinct set of signals is expected. Experimental data reported in patent literature for this compound (under the synonym 1-bromo-3-fluoro-2-isothiocyanatobenzene) confirms the structure. The spectrum, recorded in CDCl₃, shows three distinct multiplets in the aromatic region.

The proton adjacent to the fluorine (H5) is expected to be a triplet of doublets due to coupling with the adjacent H4 and the meta-coupling to H3, as well as coupling to the fluorine atom. The proton situated between the bromine and isothiocyanate groups (H3) would likely appear as a doublet of doublets. The remaining proton (H4) would be anticipated to be a triplet or a more complex multiplet due to coupling with both H3 and H5.

Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.49 | dd | J = 8.1, 1.1 |

| H-4 | 7.18 | td | J = 8.2, 5.0 |

Data sourced from patent US20130190333A1.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are anticipated: six for the aromatic carbons and one for the isothiocyanate carbon. The chemical shifts are heavily influenced by the electronegativity and resonance effects of the substituents.

The carbon of the isothiocyanate group (-NCS) is expected to resonate in the range of 130-140 ppm. The aromatic carbons directly bonded to the electronegative fluorine (C6) and bromine (C2) atoms will show characteristic shifts; the C-F carbon will be significantly downfield and will exhibit a large one-bond coupling constant (¹JCF), while the C-Br carbon's signal will be shifted to a lesser extent. The remaining carbons of the aromatic ring will appear in the typical aromatic region (110-140 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (Proton-coupled) |

|---|---|---|

| C1 (-NCS) | 135 - 145 | Singlet |

| C2 (-Br) | 115 - 125 | Singlet |

| C3 | 125 - 135 | Doublet |

| C4 | 120 - 130 | Doublet |

| C5 | 115 - 125 | Doublet |

| C6 (-F) | 155 - 165 (d, ¹JCF ≈ 250 Hz) | Singlet |

Note: These are predicted values based on analogous structures; actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org Since ¹⁹F has a nuclear spin of 1/2 and is 100% abundant, sharp signals with a wide chemical shift range are typically observed. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be indicative of the electronic environment created by the ortho-bromo and meta-isothiocyanate groups. This resonance would be expected to appear as a multiplet due to coupling with the ortho proton (H5) and the meta proton (H4).

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks would be expected between H3 and H4, and between H4 and H5, confirming their adjacent relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. nih.gov It would show correlations between H3 and C3, H4 and C4, and H5 and C5, allowing for the definitive assignment of these carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. sdsu.edu This is crucial for identifying the quaternary carbons and confirming the placement of the substituents. Key correlations would include:

H3 correlating to the quaternary carbons C1 and C2.

H5 correlating to the quaternary carbon C1 and the fluorine-bearing carbon C6.

Both H3 and H5 showing correlations to the isothiocyanate carbon (-NCS).

These combined 2D NMR experiments provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity about the connectivity. youtube.comgithub.io

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula.

The molecular formula for this compound is C₇H₃BrFNS. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its M+2 peak, separated by two mass units and having nearly equal intensity.

Calculating the exact mass for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ³²S) gives a precise value that can be compared to the experimental measurement.

Calculated Monoisotopic Mass:

C₇H₃⁷⁹BrFNS: 230.9211 Da

An HRMS measurement matching this calculated mass to within a few parts per million (ppm) provides high confidence in the assigned molecular formula, complementing the structural information obtained from NMR and vibrational spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific experimental X-ray crystallography data for the compound this compound. biokeanos.comnih.govcam.ac.uk The determination of a crystal structure through single-crystal X-ray diffraction is a prerequisite for the detailed analyses outlined in the subsequent sections.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Halogen Bonding, Hirshfeld Surface Analysis)

Without experimental crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be performed. Such an analysis would typically involve the identification of close contacts between molecules in the crystal lattice, which can include various non-covalent interactions.

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state, including details about the planarity of the phenyl ring and the orientation of the isothiocyanate group relative to the ring, is determined from its crystal structure data. nih.govdoi.org In the absence of an experimentally determined structure for this compound, a conclusive conformational analysis in the solid state is not possible. Theoretical calculations could provide insights into the likely low-energy gas-phase conformations, but the specific conformation adopted in a crystal is influenced by the energetic demands of crystal packing and intermolecular interactions.

Conclusion

Precursor Synthesis: 2-Bromo-6-fluoroaniline (B133542) Pathways

Strategic Amination and Halogenation Routes

The dominant synthetic strategies for 2-bromo-6-fluoroaniline primarily involve the halogenation of a pre-existing aniline (B41778) derivative rather than the amination of a di-halogenated benzene (B151609) ring. The most common starting material is o-fluoroaniline, which is both inexpensive and readily available. google.com The core strategy involves protecting the highly activating amino group to control the regioselectivity of the subsequent bromination step. google.com

One documented route begins with the protection of o-fluoroaniline's amino group, for example, through acetylation with acetyl chloride to form an intermediate. google.com This is followed by sulfonylation and then bromination. google.com An alternative, less favorable route starts with 2-bromo-6-fluorobenzoic acid, which is converted to the aniline via reaction with sodium azide. google.comchemicalbook.com However, this method is often avoided in industrial applications due to the high cost of the starting material and the hazardous, explosive nature of sodium azide. google.com

Selective Bromination and Fluorination Methodologies

Given that the most effective syntheses start with o-fluoroaniline, the key selective transformation is the introduction of a bromine atom at the ortho position relative to the amino group. Direct bromination of o-fluoroaniline is difficult to control and can lead to a mixture of products. To achieve high selectivity, the amino group's directing influence is modulated.

A patented method achieves this by first protecting the amino group of o-fluoroaniline with acetyl chloride. google.com The resulting N-acetylated intermediate then undergoes sulfonylation. This multi-step protection/activation strategy allows for a highly selective bromination reaction using reagents like a hydrobromic acid solution and hydrogen peroxide. google.com The final step is the removal of the protecting groups to yield the target 2-bromo-6-fluoroaniline with high purity. google.com Another patented approach involves the sulfonation of 2-fluoroaniline, followed by bromination to produce 3-amino-5-bromo-4-fluorobenzene sulfonic acid hydrobromide, which is then desulfonated to give the final product. wipo.int

Evaluation of Industrial Scalability and Green Chemistry Principles in Precursor Synthesis

For industrial-scale production, synthetic routes must be safe, cost-effective, and environmentally conscious. The pathway starting from 2-bromo-6-fluorobenzoic acid is considered unsuitable for large-scale production because it uses sodium azide, an explosive raw material. google.com

In contrast, the route starting from o-fluoroaniline has been optimized for industrial application. google.comwipo.int By ingeniously using a sulfonamide/sulfonate protecting group, the generation of para-position impurities during the bromination step is avoided, leading to higher purity and yield of the desired ortho-bromo product. google.com This method avoids explosive and highly toxic materials, relying on cheaper, more accessible raw materials and solvents. google.com One patented process significantly improves the green profile by using anisole (B1667542) as a solvent in the desulfonation step, which lowers the required reaction temperature from 200°C to 50-60°C, thereby reducing energy consumption. wipo.int Furthermore, conducting the initial sulfonation and bromination in a one-pot reaction reduces post-treatment steps and minimizes wastewater discharge. wipo.int The use of greener brominating systems, such as ceric ammonium (B1175870) nitrate (B79036) in combination with potassium bromide, in related syntheses offers a potential alternative to using elemental bromine. researchgate.net

Table 1: Example Synthesis Data for 2-Bromo-6-fluoroaniline This interactive table summarizes yield and purity data from a patented multi-step synthesis starting from an intermediate derived from o-fluoroaniline.

| Step | Reactant | Reagents | Product | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| 1 | Intermediate 2 | Hydrobromic acid, Hydrogen peroxide | Intermediate 3 | 70.7% | 98% | google.com |

| 2 | Intermediate 3 | 80% Sulfuric acid solution | 2-Bromo-6-fluoroaniline | 79.3% | 99.6% | google.com |

Isothiocyanate Moiety Formation from Aryl Amines

Once the 2-bromo-6-fluoroaniline precursor is obtained, the next stage is the introduction of the isothiocyanate (–N=C=S) group. This transformation is typically achieved through a reliable and versatile multi-step, one-pot procedure.

Dithiocarbamate (B8719985) Intermediate Approaches

The most common and widely used method for converting primary amines, like 2-bromo-6-fluoroaniline, into isothiocyanates proceeds through the decomposition of a dithiocarbamate salt intermediate. nih.govchemrxiv.org This process generally involves two steps within a single pot:

Formation of the Dithiocarbamate Salt : The primary amine reacts with carbon disulfide in the presence of a base (such as triethylamine) to form the corresponding dithiocarbamate salt. mdpi.comrsc.org

Desulfurization : The intermediate salt is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur atom and the formation of the isothiocyanate double bonds. nih.govchemrxiv.org

This method is highly versatile, but the choice of the desulfurizing agent is critical and depends on the substrate's properties and desired reaction conditions. chemrxiv.org For an electron-deficient aniline like 2-bromo-6-fluoroaniline, a robust desulfurization method is required. chemrxiv.org

A wide variety of reagents have been developed to effect the desulfurization of dithiocarbamate intermediates. nih.gov The general mechanism involves the activation of one of the sulfur atoms in the dithiocarbamate by the reagent, turning it into a good leaving group. This is followed by an intramolecular nucleophilic attack by the nitrogen atom, which expels the activated sulfur group and forms the final isothiocyanate product.

Key classes of desulfurization reagents include:

Thiophosgene (B130339) and Surrogates : Thiophosgene was a classic reagent but is now often avoided due to its high toxicity. nih.govtandfonline.com Modern surrogates like triphosgene (B27547) or 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) are used as safer alternatives. nih.govmdpi.com

Heavy Metal Salts : Reagents like lead nitrate have been used, but their toxicity and the resulting metal waste are significant drawbacks. nih.govresearchgate.net

Oxidizing Agents : Common and often greener options include hydrogen peroxide and iodine. nih.govtandfonline.com Iodine, used in a biphasic water/ethyl acetate (B1210297) system, is an efficient, inexpensive, and non-toxic choice. tandfonline.com

Chloroformates and Chlorosilanes : Ethyl chloroformate and various chlorosilanes (e.g., Me3SiCl) are effective and inexpensive reagents for this transformation. nih.govresearchgate.net

Modern Peptide Coupling and Specialized Reagents : More recent developments include the use of tosyl chloride, which allows for the in situ generation of the dithiocarbamate followed by rapid decomposition. nih.govorganic-chemistry.org Other advanced reagents include propane (B168953) phosphonic acid anhydride (B1165640) (T3P®), di-tert-butyl dicarbonate (B1257347) (Boc₂O), and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which can be used in microwave-assisted syntheses for rapid conversion. mdpi.comorganic-chemistry.org

Table 2: Selected Desulfurization Reagents for Dithiocarbamate Conversion This interactive table summarizes various reagents used to convert dithiocarbamate salts to isothiocyanates, highlighting their characteristics.

| Reagent Class | Example(s) | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| Phosgene Derivatives | Thiophosgene, Triphosgene | High efficiency, good yields | High toxicity | nih.gov |

| Oxidizing Agents | Iodine, Hydrogen Peroxide | Low toxicity, inexpensive, green | Can have substrate compatibility issues | nih.govtandfonline.com |

| Metal-Based Reagents | Cobalt(II) chloride, Copper(II) sulfate | Cheap, readily available, air-stable | Metal waste, potential toxicity | nih.gov |

| Chloroformates | Ethyl chloroformate | Efficient | Can form byproducts | nih.govtandfonline.com |

| Sulfonyl Chlorides | Tosyl Chloride (TsCl) | In situ generation, high yields, fast | nih.govorganic-chemistry.org | |

| Modern Reagents | T3P®, DMT/NMM/TsO⁻ | High efficiency, mild conditions, microwave compatible | Higher cost | mdpi.comorganic-chemistry.org |

Development of One-Pot Synthetic Protocols

One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. For the preparation of aryl isothiocyanates like this compound from the parent aniline, one-pot procedures typically involve the in situ formation of a dithiocarbamate salt followed by its decomposition. nih.govnih.gov

A common and effective one-pot method involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form the dithiocarbamate intermediate. nih.govbeilstein-journals.org This intermediate is then treated with a desulfurizing agent in the same reaction vessel to yield the isothiocyanate. beilstein-journals.org A variety of reagents and conditions have been developed to facilitate this transformation for a range of aryl amines, which are applicable to 2-bromo-6-fluoroaniline.

One such protocol utilizes cyanuric chloride (TCT) as the desulfurizing agent in an aqueous-organic biphasic system. beilstein-journals.orgnih.gov The reaction of 2-bromo-6-fluoroaniline with CS₂ and a base like potassium carbonate in water would generate the potassium N-(2-bromo-6-fluorophenyl)dithiocarbamate. Subsequent addition of a solution of TCT in a solvent like dichloromethane (B109758) at low temperatures would induce the elimination to form this compound. beilstein-journals.orgnih.gov This method has been shown to be effective for electron-deficient anilines. beilstein-journals.org

Another notable one-pot approach employs sodium hydroxide (B78521) not only as the base for the dithiocarbamate formation but also as the promoter for its subsequent decomposition, thus avoiding the need for an additional desulfurating reagent. tandfonline.comtandfonline.com This method is performed under mild, benchtop conditions and has been successfully applied to a variety of substituted anilines, including those with halogen substituents. tandfonline.com The simplicity and cost-effectiveness of this procedure make it an attractive option for the synthesis of this compound. tandfonline.com

The choice of solvent can be critical, especially for less reactive anilines. beilstein-journals.org While aqueous conditions are often preferred for their environmental benefits, co-solvents such as dimethylformamide (DMF) may be required to ensure the efficient formation of the dithiocarbamate salt from electron-deficient anilines like 2-bromo-6-fluoroaniline. beilstein-journals.org

| Reagent System | Typical Conditions | Applicability to 2-bromo-6-fluoroaniline |

| CS₂ / K₂CO₃ / TCT | Aqueous/CH₂Cl₂ biphasic system, 0°C to room temperature | High, suitable for electron-deficient anilines beilstein-journals.org |

| CS₂ / NaOH | Aqueous or aqueous/organic solvent, room temperature | High, avoids additional desulfurating agents tandfonline.com |

| CS₂ / Et₃N / TsCl | Anhydrous THF, 0°C to room temperature | High, general method for aryl amines organic-chemistry.org |

| CS₂ / Et₃N / Acetyl Chloride | Anhydrous THF, 0°C to room temperature | High, avoids issues with removing excess TsCl nih.gov |

Thiophosgene-Based Transformations and Alternatives

The reaction of primary amines with thiophosgene (CSCl₂) is a classical and highly effective method for the synthesis of isothiocyanates and can be applied to the preparation of this compound. nih.govcbijournal.com The reaction is typically carried out in a biphasic system, for instance, dichloromethane and a saturated aqueous solution of sodium bicarbonate, with vigorous stirring. rsc.org The amine, in this case, 2-bromo-6-fluoroaniline, reacts with thiophosgene to form a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate. cbijournal.com While this method is robust, the high toxicity of thiophosgene necessitates stringent safety precautions and has driven the development of safer alternatives. nih.govresearchgate.net

Several alternatives to thiophosgene have been developed. Triphosgene, or bis(trichloromethyl) carbonate, is a solid and thus safer to handle alternative that can be used for the synthesis of aryl isothiocyanates from dithiocarbamate salts. nih.gov 1,1'-Thiocarbonyldiimidazole (TCDI) is another effective, though more expensive, thiocarbonyl transfer reagent that reacts with amines in a straightforward manner to produce isothiocyanates under mild conditions. nih.govrsc.org

Other alternatives focus on the decomposition of in situ formed dithiocarbamates, as discussed in the one-pot synthesis section. These methods avoid the direct use of thiophosgene or its direct surrogates. Reagents such as tosyl chloride, di-tert-butyl dicarbonate (Boc₂O), and various chloroformates have been successfully employed as desulfurizing agents. nih.govorganic-chemistry.orgnih.gov For example, the reaction of 2-bromo-6-fluoroaniline with carbon disulfide and triethylamine (B128534), followed by the addition of tosyl chloride, would provide a reliable, thiophosgene-free route to the desired isothiocyanate. organic-chemistry.org

| Reagent | Role | Advantages | Disadvantages |

| Thiophosgene (CSCl₂) | Direct conversion of amine | High efficiency, broad applicability cbijournal.com | Extreme toxicity, volatility nih.gov |

| Triphosgene | Alternative desulfurizing agent | Solid, safer to handle than thiophosgene nih.gov | Still highly toxic if inhaled nih.gov |

| 1,1'-Thiocarbonyldiimidazole (TCDI) | Thiocarbonyl transfer reagent | Mild conditions, simple work-up rsc.org | High cost nih.gov |

| Tosyl Chloride (TsCl) | Desulfurizing agent for dithiocarbamates | Readily available, effective organic-chemistry.org | Can be difficult to remove from non-polar products nih.gov |

| Di-tert-butyl dicarbonate (Boc₂O) | Desulfurizing agent for dithiocarbamates | Volatile by-products, clean reaction cbijournal.com | May require a catalyst like DMAP cbijournal.com |

Conclusion and Future Research Perspectives

Synthesis of 2-Bromo-6-fluorophenylisothiocyanate: Achievements and Challenges

The synthesis of this compound is not extensively documented in the scientific literature, presenting a significant challenge. However, its preparation can be inferred from established methods for synthesizing aryl isothiocyanates, typically starting from the corresponding aniline (B41778). The logical precursor for this compound is 2-bromo-6-fluoroaniline (B133542). chemicalbook.com

The synthesis of 2-bromo-6-fluoroaniline itself has been approached through various routes. One method involves the protection of the amino group of o-fluoroaniline, followed by sulfonation, bromination, and deprotection. google.com Another approach starts from o-fluorobenzonitrile, proceeding through nitration, nitro reduction, bromination, diazo-deamination, and hydrolysis to yield an intermediate that can be converted to the target aniline. google.com A more direct route involves the sulfonation of 2-fluoroaniline, followed by bromination and subsequent desulfonation. wipo.int

Once 2-bromo-6-fluoroaniline is obtained, its conversion to the isothiocyanate can be achieved through several reagents. The most common method involves the use of thiophosgene (B130339) (CSCl₂). This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or calcium carbonate, to neutralize the HCl byproduct.

An alternative, less hazardous method involves the reaction of the aniline with carbon disulfide (CS₂) in the presence of a base like ammonia (B1221849) to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate using a heavy metal salt (e.g., lead nitrate) or an oxidizing agent. Another approach is the use of 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), which reacts with the aniline to form the isothiocyanate directly.

Challenges in the synthesis of this compound include:

The handling of toxic and corrosive reagents like thiophosgene.

Potential side reactions during the isothiocyanate formation due to the presence of the reactive bromo and fluoro substituents on the aromatic ring.

Advancing Understanding of Its Chemical Reactivity Profile

The chemical reactivity of this compound is dictated by three key features: the electrophilic isothiocyanate group, the carbon-bromine bond, and the carbon-fluorine bond on the aromatic ring.

The isothiocyanate group is highly susceptible to nucleophilic attack at the central carbon atom. This reactivity allows for the synthesis of a wide range of derivatives. For instance, reaction with primary or secondary amines yields substituted thioureas. chemsrc.com Thiourea (B124793) derivatives are a significant class of compounds with diverse biological applications. mdpi.com Similarly, reaction with alcohols and thiols in the presence of a base would produce thionocarbamates and dithiocarbamates, respectively.

The ortho-position of the bromine and fluorine atoms relative to the isothiocyanate group likely exerts a significant steric and electronic influence on its reactivity. Steric hindrance from the ortho-bromo group may reduce the rate of reaction with bulky nucleophiles. Electronically, both halogens are electron-withdrawing, which can increase the electrophilicity of the isothiocyanate carbon, potentially enhancing its reactivity towards nucleophiles.

The carbon-bromine bond offers a handle for further functionalization through cross-coupling reactions. For example, Suzuki coupling with boronic acids in the presence of a palladium catalyst could be used to introduce new carbon-carbon bonds at this position. chemicalbook.comnih.gov Similarly, Sonogashira, Heck, and Buchwald-Hartwig amination reactions could be employed to introduce alkynyl, alkenyl, and amino groups, respectively. The fluorine atom is generally less reactive in these types of reactions.

Unexplored Synthetic Applications and Derivatization Strategies

The unique combination of functional groups in this compound opens up numerous unexplored synthetic possibilities.

Intramolecular Cyclization Reactions: The ortho-positioning of the bromine atom and the isothiocyanate group provides an ideal setup for intramolecular cyclization reactions. For instance, after conversion of the isothiocyanate to a thiourea by reaction with an appropriate amine, the resulting product could undergo a palladium-catalyzed intramolecular C-N or C-S bond formation to generate novel heterocyclic scaffolds, such as benzothiazoles or quinazolines.

Synthesis of Fused Heterocyclic Systems: The reactivity of both the isothiocyanate and the C-Br bond can be harnessed to construct complex fused heterocyclic systems. A sequential reaction strategy could involve first reacting the isothiocyanate with a binucleophile, followed by an intramolecular cross-coupling reaction utilizing the bromine atom.

Derivatization via the Isothiocyanate Group: A vast array of derivatives can be prepared by exploring the reactivity of the isothiocyanate moiety with a wider range of nucleophiles. This includes reactions with hydrazines to form thiosemicarbazides, with hydroxylamine (B1172632) to form hydroxythioureas, and with carbanions to form thioamides after rearrangement.

Table of Potential Derivatives and Synthetic Strategies:

| Derivative Class | Reagent | Reaction Type | Potential Application |

| Substituted Thioureas | Primary/Secondary Amines | Nucleophilic Addition | Biologically active compounds mdpi.com |

| Thionocarbamates | Alcohols/Phenols | Nucleophilic Addition | Synthetic Intermediates |

| Dithiocarbamates | Thiols | Nucleophilic Addition | Ligands for metal complexes |

| Benzothiazoles | Intramolecular Cyclization | Pd-catalyzed C-S coupling | Materials Science, Pharmaceuticals |

| Fused Heterocycles | Binucleophiles & Cross-Coupling | Sequential Addition/Cyclization | Novel Scaffolds for Drug Discovery |

Future Directions in Computational and Spectroscopic Research on Halogenated Aryl Isothiocyanates

The field of halogenated aryl isothiocyanates would benefit significantly from further computational and spectroscopic investigation to elucidate their structural and electronic properties.

Computational Studies: Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structure of this compound. umanitoba.canih.govresearchgate.net Such studies can predict bond lengths, bond angles, and dihedral angles, providing insight into the conformational preferences of the molecule. Furthermore, computational methods can be used to calculate spectroscopic parameters, such as infrared and Raman vibrational frequencies, which can aid in the interpretation of experimental spectra. nih.gov Analysis of the molecular orbitals and electrostatic potential surface can help in understanding and predicting the regioselectivity of its reactions.

Spectroscopic Research: Advanced spectroscopic techniques are crucial for characterizing this compound and its derivatives.

Microwave Spectroscopy: This technique can provide highly accurate rotational constants, from which a precise molecular structure in the gas phase can be determined. umanitoba.caresearchgate.net This would be particularly valuable for understanding the influence of the ortho-substituents on the geometry of the isothiocyanate group.

NMR Spectroscopy: While standard ¹H and ¹³C NMR are essential for routine characterization, advanced techniques like ¹⁹F and ¹⁵N NMR could provide more detailed information about the electronic environment around the fluorine and nitrogen atoms. nih.gov

Vibrational Spectroscopy (IR and Raman): A detailed analysis of the vibrational spectra, aided by computational predictions, can help in assigning the characteristic vibrational modes of the C-Br, C-F, and -N=C=S groups. nih.gov This can be a powerful tool for monitoring reactions and identifying new derivatives.

X-ray Crystallography: If a crystalline derivative of this compound can be synthesized, X-ray crystallography would provide unambiguous proof of its solid-state structure, including intermolecular interactions like halogen bonding.

Future research should focus on a synergistic approach, combining synthesis, reactivity studies, and advanced spectroscopic and computational analysis to fully unlock the potential of this compound and other related halogenated aryl isothiocyanates.

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-6-fluorophenylisothiocyanate, and how do reaction conditions influence yield?

The compound is typically synthesized via thiophosgene-mediated isothiocyanate formation from the corresponding amine precursor. A common method involves reacting 2-bromo-6-fluoroaniline with thiophosgene under controlled pH (neutral to slightly basic) and low-temperature conditions (0–5°C) to minimize side reactions . Yield optimization requires careful stoichiometric control of thiophosgene and inert atmosphere conditions to prevent oxidation. Purification is achieved via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate gradients).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

Key techniques include:

- NMR : NMR to confirm fluorine substitution (δ ~ -110 ppm for para-fluorine) and NMR to identify the isothiocyanate group (C=S signal ~130–135 ppm).

- IR : Strong absorption at ~2050–2150 cm (N=C=S stretching).

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion verification (expected [M+H] ~260–265 amu) .

Q. How can researchers mitigate hazards associated with handling this compound?

The compound’s isothiocyanate group is moisture-sensitive and releases toxic gases (e.g., HCN) upon decomposition. Use anhydrous solvents, conduct reactions in a fume hood, and employ personal protective equipment (gloves, goggles). Storage should be in airtight containers under nitrogen at -20°C .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The bromine atom at the ortho position creates steric hindrance, slowing SAr reactions. However, the electron-withdrawing fluorine at the para position activates the ring for nucleophilic attack at the meta position. Computational studies (DFT) suggest that the isothiocyanate group stabilizes transition states via resonance, favoring thiourea or thiazole derivatives when reacted with amines or thiols .

Q. How do competing electronic effects (bromine vs. fluorine) influence regioselectivity in cross-coupling reactions involving this compound?

Bromine’s steric bulk and electronegativity direct Suzuki-Miyaura couplings to the para position relative to fluorine, while fluorine’s electron-withdrawing nature enhances oxidative addition rates in Pd-catalyzed reactions. Contrasting results in Heck couplings (e.g., lower yields with bulky ligands) suggest ligand choice critically balances steric and electronic effects .

Q. What strategies resolve contradictions in reported catalytic efficiencies for Ullmann-type couplings using this substrate?

Discrepancies in catalytic performance (e.g., CuI vs. Pd(PPh)) arise from solvent polarity and base selection. Polar aprotic solvents (DMF, DMSO) improve CuI-mediated coupling yields by stabilizing intermediates, while weaker bases (KCO) reduce side reactions compared to strong bases (NaOH). Systematic screening via DoE (Design of Experiments) is recommended to optimize conditions .

Methodological Considerations

Q. How should researchers design experiments to probe the bioactivity of derivatives synthesized from this compound?

Prioritize derivatives with substituents known to enhance membrane permeability (e.g., alkyl chains) or target engagement (e.g., sulfonamides). Use SPR (Surface Plasmon Resonance) or MST (Microscale Thermophoresis) to quantify binding affinities for proteins like kinases or GPCRs. For in vitro assays, employ fluorescence-based readouts (e.g., FRET) to monitor enzyme inhibition .

Q. What analytical workflows address purity challenges in large-scale synthesis of this compound?

Combine HPLC (C18 column, acetonitrile/water + 0.1% TFA) with orthogonal techniques like TLC (silica gel, UV visualization) to detect trace impurities. Recrystallization from ethanol/water mixtures (1:3 v/v) improves purity >98%. For persistent contaminants, consider preparative GC or distillation under reduced pressure .

Data Contradiction Analysis

Q. Why do some studies report divergent stability profiles for this compound under ambient conditions?

Variations stem from differences in solvent traces (e.g., residual moisture in DMF vs. anhydrous THF) and storage protocols. Accelerated stability studies (40°C/75% RH) show that <0.1% water content extends shelf life to >6 months. Use Karl Fischer titration to quantify moisture and validate storage conditions .

Key Applications in Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.